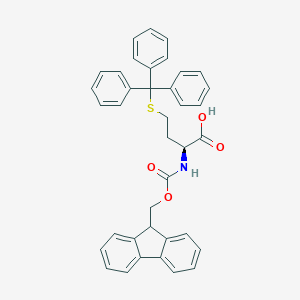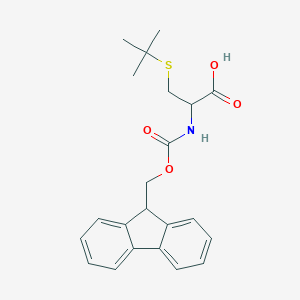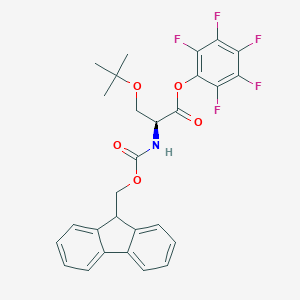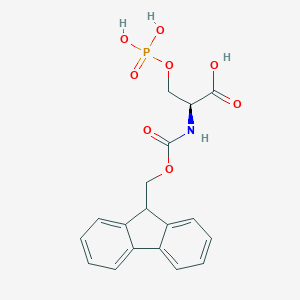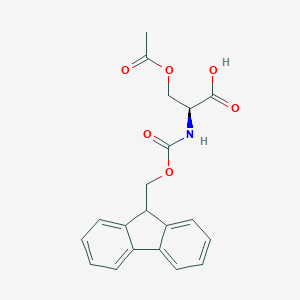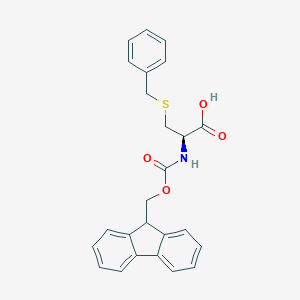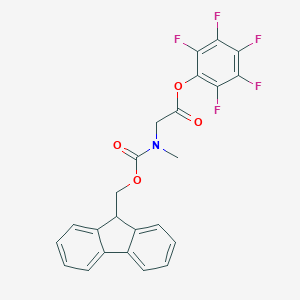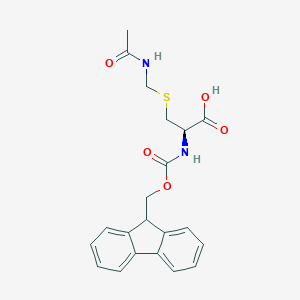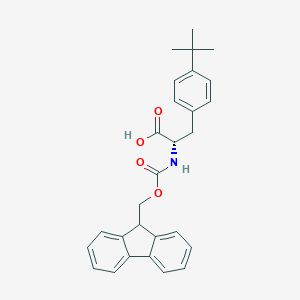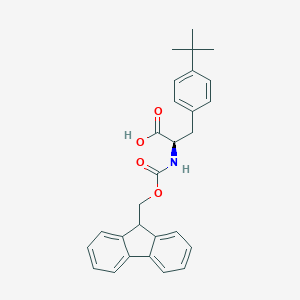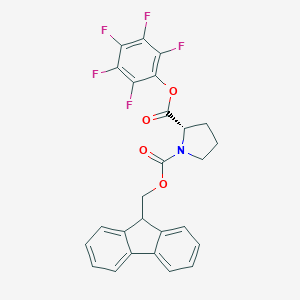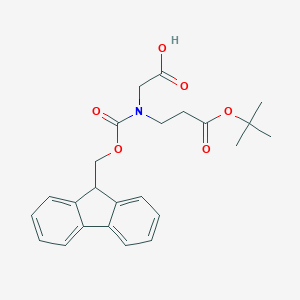
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Vue d'ensemble
Description
“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is an Fmoc protected glycine derivative . It has a molecular weight of 425.48 . This compound is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine, the simplest and least sterically hindered of the amino acids, confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The IUPAC name of “Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is { (3-tert-butoxy-3-oxopropyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid . The InChI code is 1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) .Physical And Chemical Properties Analysis
“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is a white crystalline powder . It has a melting point of 110-117°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Synthesis of Protected Amino Acids : It has been used in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, a protected analogue for Fmoc-based solid-phase peptide synthesis. This involves the novel use of a chiral Cu(II) complex for asymmetric synthesis, achieving enantiomerically pure amino acid (Smith et al., 2011).
Peptide Nucleic Acid (PNA) Monomers : Fmoc-N-(tert-butyloxycarbonylethyl)glycine has been utilized in the deprotection of tert-butyl group of ferrocenyl uracil PNA monomer, contributing to the field of oligonucleotide analogues (Gasser & Spiccia, 2008).
Peptide Synthesis Improvement : This compound has been instrumental in improving the synthetic methods of polypeptides, offering experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Yi-nan & Key, 2013).
Efficient Synthesis of Fmoc-Glycine : It's used in an efficient method for synthesizing Fmoc-glycine, avoiding side reactions and contaminants, thus leading to pure Fmoc-Gly-OH (Kumar et al., 2017).
Synthesis of Nucleic Acid Analogues : Its application extends to the synthesis of N-[2-(fluorenylmethoxycarbonyl)aminoethyl]-N-[(2-N-(tert-butoxycarbonyl)isocytosin-5-yl)acetyl]glycine peptide nucleic acid monomer, aiding in the study of nucleic acid analogues (Wojciechowski & Hudson, 2008).
Biocompatibility in Medical Applications : A peptide containing Fmoc sequence demonstrated good biocompatibility in ophthalmology applications, suggesting its potential in drug delivery systems for treating ocular diseases (Liang et al., 2010).
Solid-Phase Peptide Synthesis : It is used in the synthesis of peptides using solid-phase peptide synthesis, showing high purity in crude peptides, which is significant in peptide chemistry (Sparrow et al., 1996).
Enantiomeric Enrichment in Chemistry : It assists in the enantiomeric enrichment of α-amino acid derivatives, demonstrating its role in the field of chiral chemistry and enantioselective synthesis (O'donnell & Delgado, 2001).
Receptor Binding Modulation in Biochemistry : Fmoc-protected amino acids, including glycine derivatives, play a role in modulating receptor binding to collagen, contributing significantly to the understanding of collagen biochemistry and cell interactions (Cudic & Fields, 2020).
Corrosion Inhibition Applications : A glycine derivative with Fmoc group has been explored as a corrosion inhibitor for carbon steel, indicating its potential in material science and corrosion control (Chen, 2018).
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFOWYOHAYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441275 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
CAS RN |
174799-89-4 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
